molecular formula C13H18BrNO3 B2439779 Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate CAS No. 2287309-79-7

Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate

Cat. No. B2439779
CAS RN: 2287309-79-7
M. Wt: 316.195
InChI Key: WPVZPILPIBEIBJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid proline and is often used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(4-bromophenoxy)propanoate is not well understood. However, it is believed to interact with proteins and enzymes in the body, altering their function and activity. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can affect protein-protein interactions, protein-ligand binding, and enzyme activity. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 3-amino-2-(4-bromophenoxy)propanoate is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers. However, it can be difficult to synthesize and purify, which can limit its use in some labs.

Future Directions

There are many future directions for research involving tert-butyl 3-amino-2-(4-bromophenoxy)propanoate. One area of interest is the development of new drugs and pharmaceuticals based on its structure. It is also possible that further research will uncover new biochemical and physiological effects of the compound, leading to new applications in the field of medicine and biology. Finally, improvements in synthesis and purification methods could make this compound more accessible to researchers, leading to new discoveries and breakthroughs in scientific research.

Synthesis Methods

The synthesis of tert-butyl 3-amino-2-(4-bromophenoxy)propanoate involves the reaction of tert-butyl 3-bromo-2-(4-bromophenoxy)propanoate with proline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate has a wide range of scientific research applications. It is commonly used in the synthesis of peptides and other complex molecules. It is also used as a building block in the development of new drugs and pharmaceuticals. In addition, it is used in the study of protein-protein interactions and protein-ligand binding.

properties

IUPAC Name

tert-butyl 3-amino-2-(4-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)11(8-15)17-10-6-4-9(14)5-7-10/h4-7,11H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVZPILPIBEIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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